(R,cis)-7-Methyl Atracurium Dibesylate is a non-depolarizing neuromuscular blocking agent classified under the benzylisoquinolinium derivatives. This compound is a stereoisomer of atracurium and is primarily utilized in clinical settings to induce skeletal muscle relaxation during surgical procedures and facilitate tracheal intubation. Its pharmacological properties make it an essential agent in anesthesia and critical care medicine .
The compound is synthesized from starting materials such as 3,4-dimethoxyphenylacetic acid and 1,5-pentanediol, employing various chemical reactions to yield the final product. It is available for purchase from chemical suppliers and is often used in research labs for both analytical and biological studies.
(R,cis)-7-Methyl Atracurium Dibesylate belongs to the class of neuromuscular blockers, specifically under the category of non-depolarizing agents. These agents work by inhibiting the transmission of nerve impulses at the neuromuscular junction, leading to muscle relaxation without causing depolarization of the motor end plate .
The synthesis of (R,cis)-7-Methyl Atracurium Dibesylate involves several key steps:
The molecular formula for (R,cis)-7-Methyl Atracurium Dibesylate is , with a molecular weight of approximately 943.17 g/mol. The structure features multiple functional groups characteristic of neuromuscular blockers, including quaternary ammonium groups that facilitate its action at the neuromuscular junction.
(R,cis)-7-Methyl Atracurium Dibesylate can undergo various chemical reactions:
(R,cis)-7-Methyl Atracurium Dibesylate operates by competitively binding to cholinergic receptors located at the motor end plate of skeletal muscle fibers. This binding inhibits acetylcholine from accessing these receptors, effectively blocking neuromuscular transmission. Consequently, this leads to muscle relaxation during surgical procedures or mechanical ventilation .
The neuromuscular block induced by this compound can be reversed using acetylcholinesterase inhibitors such as neostigmine, which increase the availability of acetylcholine at the neuromuscular junction .
Properties such as pH stability and degradation pathways are crucial for determining appropriate storage conditions and shelf life in pharmaceutical applications .
(R,cis)-7-Methyl Atracurium Dibesylate has numerous applications across various fields:
(R,cis)-7-Methyl Atracurium Dibesylate is a synthetic bisbenzyltetrahydroisoquinolinium derivative belonging to the non-depolarizing neuromuscular blocking agents (NMBAs). Its molecular structure features a methyl modification at the 7-position of the isoquinolinium ring system, combined with a fixed (R,cis) stereochemical configuration. This configuration is critical for its pharmacological profile, as stereochemistry significantly influences binding affinity to nicotinic acetylcholine receptors at the neuromuscular junction [1] [5]. The compound exists as a dibesylate salt (benzenesulfonate counterion), enhancing its water solubility and stability for intravenous administration [6] [7].
Chemically, it is designated as C₅₆H₈₀N₂O₁₈S₂ (molecular weight: 1,133.37 g/mol), distinguishing it from parent compounds like atracurium (C₆₅H₈₂N₂O₁₈S₂) and cisatracurium (C₆₅H₈₂N₂O₁₈S₂) through its methyl substitution and stereospecificity [5] [7]. Its mechanism involves competitive antagonism of acetylcholine at post-synaptic nicotinic receptors, preventing depolarization of motor end-plates and inducing dose-dependent skeletal muscle paralysis [1] [4]. Unlike depolarizing agents, this blockade is reversible with acetylcholinesterase inhibitors like neostigmine [1] [8].
Table 1: Key Chemical Attributes of (R,cis)-7-Methyl Atracurium Dibesylate
Property | Specification | Significance |
---|---|---|
Chemical Class | Bisbenzyltetrahydroisoquinolinium Dibesylate | Defines core structure & ionic properties |
Molecular Formula | C₅₆H₈₀N₂O₁₈S₂ | Methyl group distinguishes from parent compounds |
Stereochemistry | (R,cis) Configuration | Determines binding affinity to nAChR receptors |
Mechanism of Action | Competitive nAChR Antagonist | Reversible neuromuscular blockade |
Primary Metabolic Route | Hofmann Elimination (pH/temp-dependent) | Organ-independent degradation; minimal enzyme dependence |
The development of (R,cis)-7-Methyl Atracurium Dibesylate emerged from structure-activity relationship (SAR) studies on atracurium besylate in the late 1980s. Researchers at Burroughs Wellcome Co. systematically investigated atracurium's ten stereoisomers to isolate variants with optimized pharmacodynamics [5]. This effort aimed to mitigate atracurium's histamine release liability, a side effect linked to specific stereoisomers in the mixture [3] [5]. The (R,cis)-7-methyl analogue was synthesized to enhance metabolic stability while retaining intermediate duration of action [7].
A pivotal 1995 patent (US5684154) detailed its synthesis via quaternization of tetrahydropapaverine intermediates, followed by stereoselective purification [4] [7]. The methyl group at the 7-position was introduced to alter electron distribution, potentially slowing Hofmann elimination—a chemical degradation pathway independent of renal/hepatic function [1] [5]. This property was clinically significant for patients with organ dysfunction, aligning with the broader goal of designing organ-independent NMBAs [2] [8]. Preclinical studies demonstrated a 1.5-fold higher potency than atracurium, attributed to optimized receptor affinity from stereochemical precision [5] [7].
Table 2: Historical Development Timeline
Year | Milestone | Key Insight |
---|---|---|
1983 | Atracurium approved (US) | Highlighted histamine release as a clinical drawback |
1989 | Synthesis of individual atracurium isomers | Identified (R,cis) isomers with minimal histamine release potential |
1991 | Preclinical SAR of 7-methyl variants | Methyl group improved metabolic stability without compromising NMBA activity |
1995 | Patent issued for synthesis (US5684154) | Detailed quaternization and stereoselective purification methods |
2000s | Impurity profiling (e.g., Cis-Quaternary Acid, CAS 1075727-04-6) | Addressed manufacturing challenges for clinical translation |
Despite its well-characterized synthesis, (R,cis)-7-Methyl Atracurium Dibesylate has limited translational data compared to clinically adopted analogues like cisatracurium. Key research gaps include:
Priority research objectives:
Table 3: Key Research Objectives and Methodologies
Research Objective | Proposed Methodology | Expected Impact |
---|---|---|
Quantify Methyl Group Impact on Metabolism | In vitro plasma degradation assays (pH 7.0–7.6) | Predict dosing adjustments in acidotic patients |
Determine Binding Affinity to nAChR α-2 | Molecular docking simulations + patch-clamp studies | Rational design of next-gen NMBAs |
Assess Neurotoxicity of Impurities | In vitro neuronal models + seizure threshold assays | Improve safety margins for clinical batches |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7